
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is an organosilicon compound characterized by the presence of a phenylene group bonded to two N,N-diethyl-1,1-dimethylsilanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) typically involves the reaction of 1,4-dibromobenzene with N,N-diethyl-1,1-dimethylsilanamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction . The reaction conditions include elevated temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, electrophiles; reactions are performed in the presence of a catalyst such as palladium or platinum under inert atmosphere.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Substituted (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) involves its interaction with molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes and enhancing the reactivity of the compound. The pathways involved include coordination with metal centers and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar in structure but lacks the silicon atoms, leading to different reactivity and applications.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with different alkyl groups, affecting its chemical properties and uses.
1,4-Bis(dimethylsilyl)benzene: Contains silicon atoms but differs in the nature of the substituents, leading to variations in its chemical behavior.
Uniqueness
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is unique due to the presence of both silicon and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
156578-46-0 |
|---|---|
Molekularformel |
C18H36N2Si2 |
Molekulargewicht |
336.7 g/mol |
IUPAC-Name |
N-[[4-[diethylamino(dimethyl)silyl]phenyl]-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H36N2Si2/c1-9-19(10-2)21(5,6)17-13-15-18(16-14-17)22(7,8)20(11-3)12-4/h13-16H,9-12H2,1-8H3 |
InChI-Schlüssel |
VGJLTTSQFOUXPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


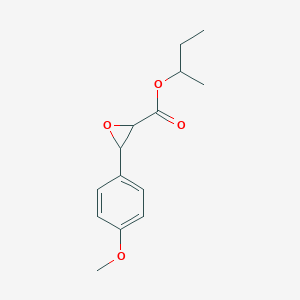
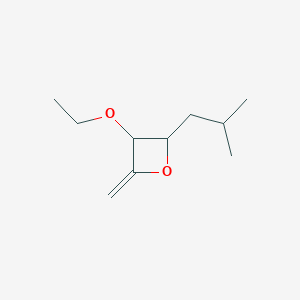
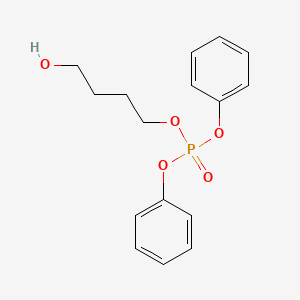
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
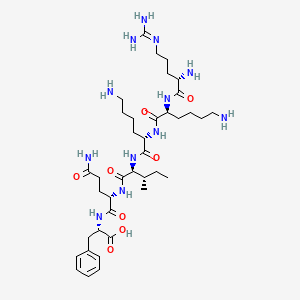
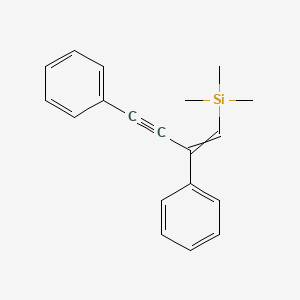
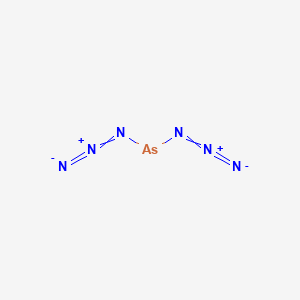
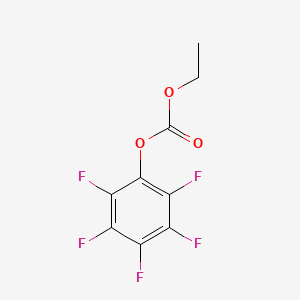



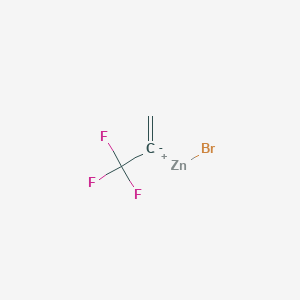
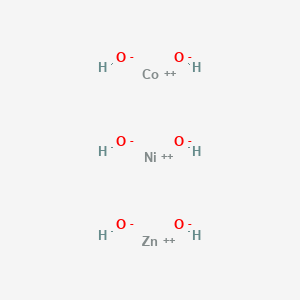
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
